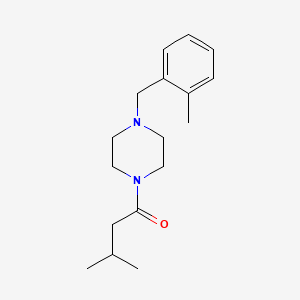
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHI is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and receptors in the body. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to bind to the adenosine A1 receptor, a receptor that is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. In vivo studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate reduces inflammation and oxidative stress in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.
実験室実験の利点と制限
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is stable under normal laboratory conditions and is soluble in a variety of organic solvents. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost compared to other pyridine derivatives, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved potency and selectivity for specific targets, such as COX-2 or HDACs. Another direction is the investigation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, the use of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a building block for supramolecular materials and as a catalyst for organic reactions is an area of research that has the potential to yield significant advances in material science and catalysis.
合成法
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate with one molecule of 3-hydroxybenzaldehyde and one molecule of ammonium acetate in the presence of acetic acid and ethanol. The Gewald reaction involves the condensation of ethyl cyanoacetate with 3-hydroxybenzaldehyde and elemental sulfur in the presence of potassium carbonate and dimethylformamide. The Mannich reaction involves the condensation of 3-hydroxybenzaldehyde with diethyl malonate and isopropylamine in the presence of acetic acid and ethanol. The synthesis method used depends on the desired yield and purity of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate.
科学的研究の応用
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In material science, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a dye for solar cells and as a building block for supramolecular materials. In catalysis, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as a catalyst for various organic reactions.
特性
IUPAC Name |
dimethyl 4-(3-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-6-5-7-13(20)8-12/h5-11,16,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBMDZXVXMHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
